molecular formula C9H5N9O6 B4289759 1',4-DINITRO-5-(1-NITRO-1H-PYRAZOL-4-YL)-1H,1'H-3,4'-BIPYRAZOLE

1',4-DINITRO-5-(1-NITRO-1H-PYRAZOL-4-YL)-1H,1'H-3,4'-BIPYRAZOLE

Cat. No.: B4289759
M. Wt: 335.19 g/mol
InChI Key: UBBYYFZSKCYOBC-UHFFFAOYSA-N
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Description

1,1’‘,4’-trinitro-1H,1’H,1’‘H-4,3’5’,4’'-terpyrazole: is a highly energetic compound belonging to the class of polynitroazoles. These compounds are known for their high detonation performance and low sensitivities to friction and impact . The unique structure of 1,1’‘,4’-trinitro-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole makes it a promising candidate for various applications in the field of energetic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’‘,4’-trinitro-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole typically involves oxidative nitration. This method is based on the nitration of an active methylene moiety with a neighboring carbonyl structure . The process can be carried out under mild conditions using common nitrating agents such as nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of 1,1’‘,4’-trinitro-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow nitration may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1,1’‘,4’-trinitro-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitro groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while oxidation can produce higher oxidation state compounds.

Scientific Research Applications

1,1’‘,4’-trinitro-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’‘,4’-trinitro-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole involves the release of a large amount of energy upon decomposition. The compound’s molecular structure allows for efficient energy transfer through the breaking of chemical bonds. The nitro groups play a crucial role in this process, as they are highly reactive and contribute to the overall energy release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’‘,4’-trinitro-1H,1’H,1’‘H-4,3’:5’,4’'-terpyrazole is unique due to its specific molecular structure, which provides a balance between high energy release and stability. This makes it a valuable compound for various applications in the field of energetic materials.

Properties

IUPAC Name

4-nitro-3,5-bis(1-nitropyrazol-4-yl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N9O6/c19-16(20)9-7(5-1-10-14(3-5)17(21)22)12-13-8(9)6-2-11-15(4-6)18(23)24/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBYYFZSKCYOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1[N+](=O)[O-])C2=C(C(=NN2)C3=CN(N=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N9O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1',4-DINITRO-5-(1-NITRO-1H-PYRAZOL-4-YL)-1H,1'H-3,4'-BIPYRAZOLE
Reactant of Route 2
1',4-DINITRO-5-(1-NITRO-1H-PYRAZOL-4-YL)-1H,1'H-3,4'-BIPYRAZOLE
Reactant of Route 3
Reactant of Route 3
1',4-DINITRO-5-(1-NITRO-1H-PYRAZOL-4-YL)-1H,1'H-3,4'-BIPYRAZOLE
Reactant of Route 4
1',4-DINITRO-5-(1-NITRO-1H-PYRAZOL-4-YL)-1H,1'H-3,4'-BIPYRAZOLE
Reactant of Route 5
1',4-DINITRO-5-(1-NITRO-1H-PYRAZOL-4-YL)-1H,1'H-3,4'-BIPYRAZOLE
Reactant of Route 6
1',4-DINITRO-5-(1-NITRO-1H-PYRAZOL-4-YL)-1H,1'H-3,4'-BIPYRAZOLE

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